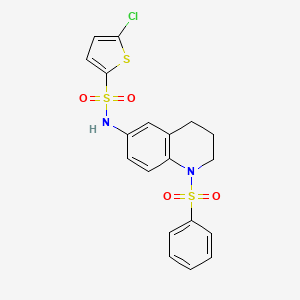
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a synthetic organic compound . It is used as an intermediate in the production of pharmaceuticals and other chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene moiety, a chloro substituent, a phenylsulfonyl group, and a tetrahydroquinolinyl group . The unique physicochemical properties of these groups contribute to the biological activities of the compound .Scientific Research Applications
Agrochemicals and Crop Protection
This compound has garnered attention in the field of agrochemicals. Specifically, its derivatives containing the trifluoromethylpyridine (TFMP) motif play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have received ISO common names. These derivatives exploit the unique physicochemical properties of the fluorine atom and the pyridine moiety to enhance crop yield and resilience .
Pharmaceutical Applications
Several TFMP derivatives find applications in the pharmaceutical industry. Notably, five pharmaceutical products and two veterinary products containing the TFMP moiety have been granted market approval. Additionally, numerous candidates are currently undergoing clinical trials. The combination of the fluorine atom’s properties and the pyridine moiety’s characteristics contributes to the biological activities of these derivatives. Expect further discoveries and novel applications of TFMP in pharmaceutical research .
Functional Materials and Organic Synthesis
The compound’s N-benzenesulfonyl group makes it an interesting scaffold for functional materials. Schiff bases, which often contain this structural motif, have stability and potential applications as therapeutic agents. Additionally, N-benzenesulfonyl amino acid esters, derived from similar structures, exhibit pharmacological and biological activity. For instance, methyl 2-(4-bromobenzenesulfonamido)acetate enhances proline content in soybeans, akin to the plant hormone abscisic acid .
Metal Complexes and Ligands
Schiff bases, including those with N-benzenesulfonyl moieties, serve as ligands in organometallic complexes. Their coordination chemistry and potential applications in catalysis and materials science make them intriguing subjects of study .
Biological Activity and Drug Design
The N-benzenesulfonyl amino acid scaffold has antiviral, anticancer, anti-inflammatory, antimicrobial, and antithrombin properties. Researchers have identified N-benzenesulfonyl amino acid ester derivatives as pyrabactin mimics, capable of activating abscisic acid (ABA) receptors. These compounds hold promise for drug design and development .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-8-9-17-14(13-15)5-4-12-22(17)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRMVULECGFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)
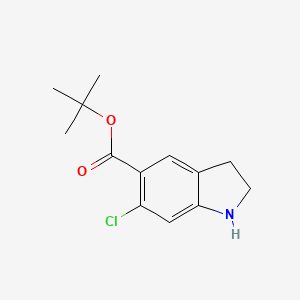
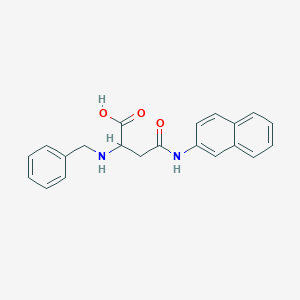
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2618574.png)
![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)
![3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2618578.png)
![1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2618579.png)

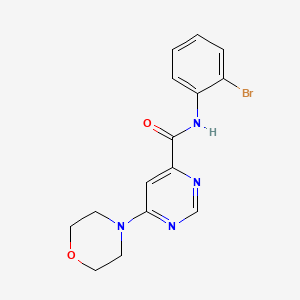

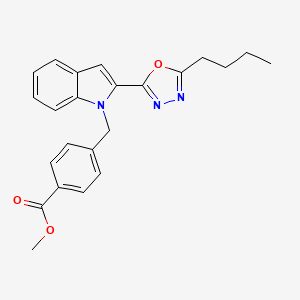
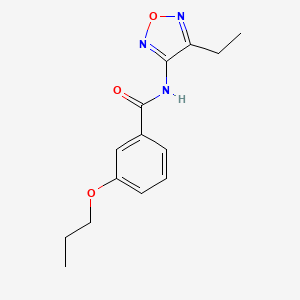
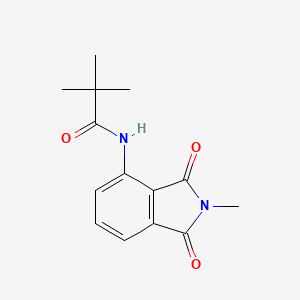
![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2618592.png)